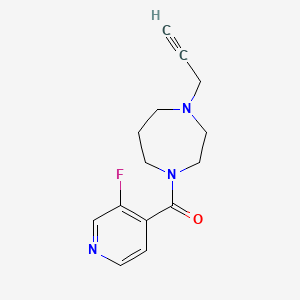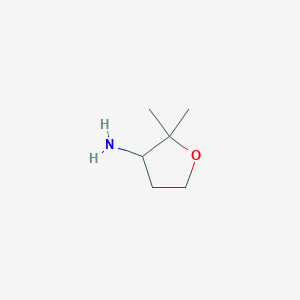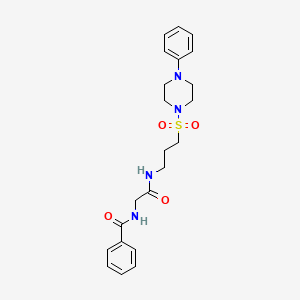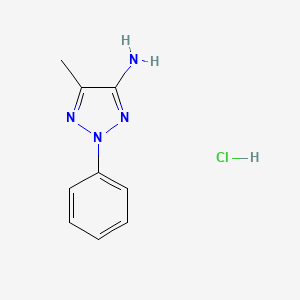
1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPYD and is a member of the diazepane family. Diazepanes are heterocyclic organic compounds that contain a seven-membered ring with two nitrogen atoms.
作用机制
The mechanism of action of FPYD is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. FPYD has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also disrupts the cell cycle and inhibits the formation of new blood vessels, which are essential for tumor growth.
Biochemical and Physiological Effects:
FPYD has been shown to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. FPYD has also been shown to decrease the levels of certain proteins that are overexpressed in cancer cells.
实验室实验的优点和局限性
FPYD has several advantages for lab experiments. It is a highly potent compound that exhibits strong activity against cancer cells. This compound is also relatively easy to synthesize in the lab. However, FPYD has several limitations as well. It is a highly reactive compound that requires specialized handling and storage. FPYD is also relatively expensive to produce, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on FPYD. One area of research is in the development of new analogs of FPYD that exhibit increased potency and selectivity against cancer cells. Another area of research is in the development of new methods for synthesizing FPYD that are more efficient and cost-effective. Finally, there is a need for further research on the mechanism of action of FPYD and its potential applications in other areas of science, such as agriculture and environmental science.
In conclusion, FPYD is a highly promising compound that has the potential to make significant contributions to the field of medicinal chemistry. Its potent antitumor activity and other biochemical and physiological effects make it an attractive candidate for further research. As research on FPYD continues, it is likely that new applications and potential uses for this compound will be discovered.
合成方法
The synthesis of FPYD involves a multi-step process that starts with the reaction of 3-fluoropyridine-4-carboxylic acid with propargyl alcohol. The resulting intermediate is then reacted with 1,4-diazepane to yield FPYD. The synthesis of FPYD is a complex process that requires specialized equipment and expertise.
科学研究应用
FPYD has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicinal chemistry. FPYD has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. This compound has also been found to have antibacterial and antifungal properties.
属性
IUPAC Name |
(3-fluoropyridin-4-yl)-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-2-6-17-7-3-8-18(10-9-17)14(19)12-4-5-16-11-13(12)15/h1,4-5,11H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDDDXLEYVOEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2552696.png)

![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)
![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)
![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-morpholinoethyl)amino]-2-propenenitrile](/img/structure/B2552709.png)

